
1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione, also known as Fluprazine, is a chemical compound that belongs to the class of triazinanes. It has been studied extensively due to its potential applications in the field of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to act as a partial agonist at the benzodiazepine site of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and sedative effects.
Biochemical and physiological effects:
1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to have sedative effects. 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has several advantages for use in lab experiments. It has been shown to have anxiolytic and sedative effects, which can be useful in behavioral studies. It is also relatively easy to synthesize, which makes it readily available for use in experiments.
However, there are also some limitations to the use of 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione in lab experiments. It has been shown to have some side effects, such as motor impairment and memory deficits. It is also not very selective for the benzodiazepine site of the GABA-A receptor, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione. One area of research is the development of more selective compounds that target the benzodiazepine site of the GABA-A receptor. Another area of research is the investigation of the potential use of 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione in the treatment of psychiatric disorders, such as schizophrenia and depression.
Conclusion:
In conclusion, 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione is a chemical compound that has potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and it is relatively easy to synthesize. However, there are also some limitations to its use in lab experiments, such as side effects and lack of selectivity. Further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione and its potential applications in the treatment of psychiatric disorders.
Métodos De Síntesis
1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione can be synthesized through a multi-step process. The first step involves the reaction of 4-fluorophenylhydrazine with propionyl chloride to form 4-fluorophenylpropionylhydrazine. This intermediate is then reacted with thiosemicarbazide to form 1-(4-Fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione.
Propiedades
Fórmula molecular |
C12H16FN3S |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C12H16FN3S/c1-2-7-15-8-14-12(17)16(9-15)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,17) |
Clave InChI |
GDXUHEYUEPGRSS-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=S)N(C1)C2=CC=C(C=C2)F |
SMILES canónico |
CCCN1CNC(=S)N(C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)
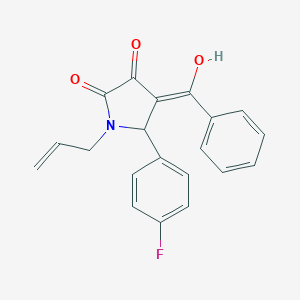
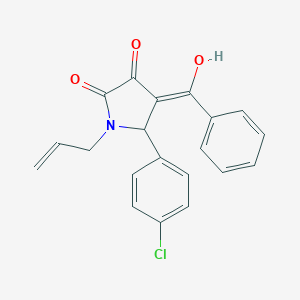

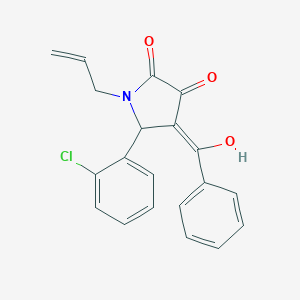
![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
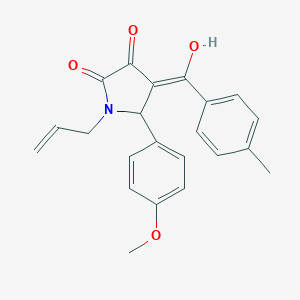
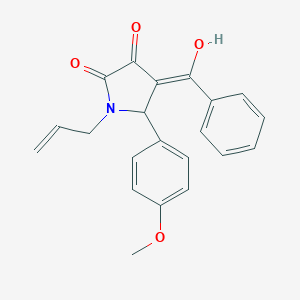
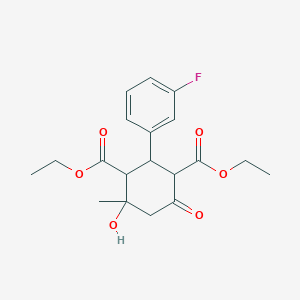
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
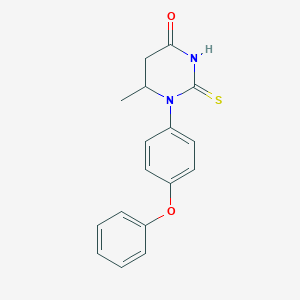
![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)